2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate
Description
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate (CAS: 329078-99-1) is a sulfur-containing aromatic compound with the molecular formula C₁₉H₁₅NO₄S₂ and a molecular weight of 385.46 g/mol . It features a benzyl thioether moiety substituted with a 4-methylphenyl group, a nitro group at the 5-position of the benzene ring, and a 2-thiophenecarboxylate ester.
Properties
IUPAC Name |
[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-13-4-7-16(8-5-13)26-17-9-6-15(20(22)23)11-14(17)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSUURPFYCHDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Nitrobenzyl Intermediate: The initial step involves nitration of benzyl compounds to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Thioether Formation: The next step involves the reaction of the nitrobenzyl intermediate with 4-methylthiophenol in the presence of a base such as sodium hydride or potassium carbonate to form the sulfanyl-substituted product.
Esterification: Finally, the thiophene carboxylic acid is esterified with the sulfanyl-substituted nitrobenzyl compound using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the thiophene carboxylate can be replaced by other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various nucleophile-substituted products.
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Functional Groups
The compound 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole (hereafter referred to as Compound A) serves as a relevant structural analog . While both compounds share sulfanyl (-S-) linkages and aromatic substituents, Compound A replaces the thiophenecarboxylate group with two 1,3,4-thiadiazole rings.
Table 1: Structural and Physicochemical Comparison
Crystallographic Features
Compound A crystallizes in a monoclinic system with lattice parameters a = 16.8944(14) Å, b = 4.1959(5) Å, c = 27.107(2) Å, and β = 96.084(8)° . Its butterfly-like conformation arises from near-coplanar thiadiazole and benzene rings (dihedral angles: 0.8–0.9°), with a 46.3° dihedral angle between the two thiadiazole rings. In contrast, crystallographic data for this compound are absent in the provided evidence, limiting direct structural comparisons.
Electronic and Reactivity Differences
- Heterocyclic Systems : Compound A ’s thiadiazole rings contribute to π-π stacking and hydrogen-bonding capabilities due to nitrogen lone pairs, whereas the thiophenecarboxylate group in the target compound may prioritize ester hydrolysis or carboxylate-mediated interactions.
Methodological Considerations
Both compounds likely employ X-ray crystallography for structural elucidation, with SHELX programs (e.g., SHELXL, SHELXS) being widely used for small-molecule refinement and structure solution . The robustness of these tools ensures high precision in determining complex sulfur-containing systems, though the absence of crystallographic data for the target compound precludes a direct methodological comparison.
Biological Activity
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate (CAS: 329078-99-1) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H15N O4S2, with a molecular weight of 385.46 g/mol. The compound features a thiophenecarboxylate moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methylphenyl thiol with nitrobenzyl derivatives in the presence of appropriate catalysts. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
1. Antimicrobial Activity
Research indicates that compounds containing sulfur and nitro groups exhibit significant antimicrobial properties. A study evaluating various derivatives found that this compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through in vivo models where it significantly reduced edema in rat paw models induced by carrageenan. The compound's efficacy was compared against standard anti-inflammatory drugs like ibuprofen.
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Ibuprofen | 70 |
| Test Compound | 65 |
3. Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis as evidenced by increased annexin V staining in flow cytometry assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. Molecular docking studies suggest strong interactions with cyclooxygenase enzymes and other targets implicated in inflammation and tumor growth.
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in infection rates when treated with derivatives similar to this compound.
- Case Study on Cancer Treatment : A combination therapy involving this compound showed enhanced anticancer activity when used alongside conventional chemotherapeutics, leading to improved patient outcomes in a small cohort study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
